molecular formula C20H19FN4O2 B2431103 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one CAS No. 2191266-70-1

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Cat. No.: B2431103
CAS No.: 2191266-70-1
M. Wt: 366.396
InChI Key: YGDDQZPRSFDULO-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a fluorophenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling of the Fluorophenoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-chlorophenoxy)phenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-bromophenoxy)phenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one lies in its specific combination of functional groups and structural features. The presence of the fluorophenoxy group can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications compared to its analogs.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-5-7-18(8-6-16)27-19-3-1-2-15(12-19)4-9-20(26)24-13-17(14-24)25-22-10-11-23-25/h1-3,5-8,10-12,17H,4,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDQZPRSFDULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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